

Spectroscopic Profile of Paniculidine B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paniculidine B**

Cat. No.: **B044587**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Paniculidine B**, an indole alkaloid isolated from *Murraya paniculata*. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Paniculidine B is an indole alkaloid with the chemical formula $C_{14}H_{19}NO_2$ and a molecular weight of 233.31 g/mol. Its structure features a methoxyindole core linked to a methylbutan-1-ol side chain.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Paniculidine B**, which are essential for its unambiguous identification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Ion	m/z (Experimental)	m/z (Calculated)	Formula
[M+H] ⁺	Not Available	234.1494	C ₁₄ H ₂₀ NO ₂ ⁺
High-Resolution EI-MS	m/z	Relative Intensity (%)	Assignment
233.1416	25	M ⁺	
202	100	[M - CH ₂ OH] ⁺	
188	38		
173	35		
158	44		

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Paniculidine B** was recorded as a thin film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong	O-H stretch (hydroxyl group)
2950, 2850	Medium	C-H stretch (aliphatic)
1610, 1460	Medium	C=C stretch (aromatic ring)
1330	Medium	C-N stretch
1080	Strong	C-O stretch (hydroxyl)

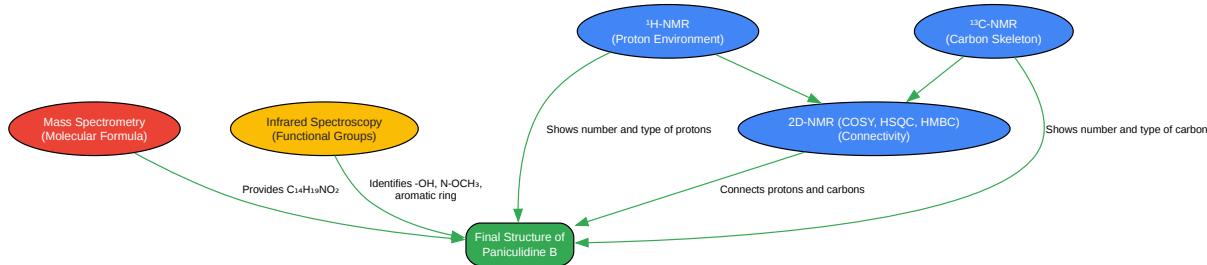
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data were recorded in CDCl₃.

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
0.98	d	6.6	3H	H-5'
1.50-1.65	m	2H		H-3'
1.80	m	1H		H-4'
2.78	t	7.7	2H	H-2'
3.52	dd	10.6, 6.6	1H	H-1'a
3.58	dd	10.6, 5.2	1H	H-1'b
4.07	s	3H		N-OCH ₃
6.88	s	1H		H-2
7.18	t	7.5	1H	H-6
7.27	t	7.5	1H	H-5
7.59	d	7.9	1H	H-4
7.64	d	7.9	1H	H-7

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)


Chemical Shift (δ , ppm)	Assignment
19.8	C-5'
31.0	C-3'
31.6	C-2'
37.8	C-4'
65.0	N-OCH ₃
67.8	C-1'
100.9	C-2
109.2	C-7
114.3	C-3
119.5	C-4
119.8	C-5
122.2	C-6
130.4	C-3a
137.9	C-7a

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.

Isolation of Paniculidine B

The workflow for the isolation of **Paniculidine B** from its natural source, *Murraya paniculata*, typically involves several chromatographic steps.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Paniculidine B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044587#spectroscopic-data-of-paniculidine-b-nmr-ms-ir\]](https://www.benchchem.com/product/b044587#spectroscopic-data-of-paniculidine-b-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com